molecular formula C11H13NO2 B1267707 2-(3,4-Dimethoxyphenyl)ethylisocyanide CAS No. 63609-01-8

2-(3,4-Dimethoxyphenyl)ethylisocyanide

Cat. No. B1267707
CAS RN: 63609-01-8
M. Wt: 191.23 g/mol
InChI Key: FKKDZMFJEOVSSW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)ethylisocyanide, also known as DMEPEI, is a chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a derivative of the naturally occurring compound phenethyl isocyanide and has a molecular weight of 203.28 g/mol. DMEPEI is a colorless liquid and has a low boiling point of 28.0 °C. It is a highly polar compound and is soluble in polar solvents such as water and alcohols.

Scientific Research Applications

Life Science Research

2-(3,4-Dimethoxyphenyl)ethylisocyanide: is utilized in life science research for the synthesis of complex bioactive molecules. Its isocyanide group reacts with various substrates to form heterocycles, which are crucial in the development of pharmaceuticals. This compound is particularly valuable in the synthesis of small molecule libraries for high-throughput screening, aiding in the discovery of new drugs .

Material Science

In material science, this compound finds application in the creation of organic semiconductors. The electron-rich methoxy groups contribute to the electron-donating properties, making it a suitable monomer for conducting polymers. These polymers are explored for their potential use in organic solar cells and light-emitting diodes (LEDs) .

Chemical Synthesis

2-(3,4-Dimethoxyphenyl)ethylisocyanide: plays a role in chemical synthesis as a building block for the construction of complex organic compounds. Its reactivity allows for the formation of carbon-nitrogen bonds, facilitating the creation of a wide range of isocyanide-based compounds used in medicinal chemistry and agrochemical research .

Chromatography

This compound can be used as a derivatization agent in chromatography to enhance the detection of analytes with poor chromophoric or fluorophoric properties. By reacting with these analytes, it forms derivatives that are more easily detectable by UV or fluorescence methods, improving the sensitivity of the chromatographic analysis .

Analytical Research

In analytical research, 2-(3,4-Dimethoxyphenyl)ethylisocyanide is employed in the development of new analytical methodologies. Its unique chemical structure is advantageous in the study of reaction mechanisms and kinetics, providing insights into the behavior of isocyanides in various chemical environments .

Proteomics

As a biochemical tool, this compound is used in proteomics to modify proteins and peptides. The isocyanide group can selectively react with nucleophilic side chains of amino acids, allowing for the site-specific labeling of proteins. This is essential for understanding protein structure, function, and interactions within the cell .

properties

IUPAC Name

4-(2-isocyanoethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8H,6-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKDZMFJEOVSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC[N+]#[C-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332317
Record name 2-(3,4-dimethoxyphenyl)ethyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63609-01-8
Record name 2-(3,4-dimethoxyphenyl)ethyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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